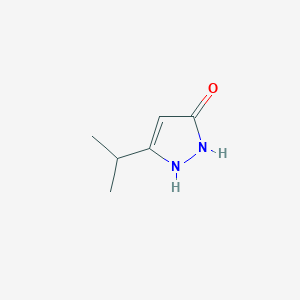
5-Isopropyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Isopropyl-1H-pyrazol-3(2H)-one is involved in the synthesis of pyrazoles with diverse functionalized substituents, highlighting its role in creating compounds with potential ligating properties. The ability to install various alkyl and aryl groups at specific positions enables the formation of pyrazoles that are precursors to polyfunctional derivatives, useful in ligand design due to their hydrogen bonding capabilities depending on the steric environment created by substituents at specific positions (Grotjahn et al., 2002).
Structural Studies
The structural characteristics of pyrazoles, including 5-isopropyl derivatives, have been extensively studied through X-ray crystallography, NMR, and density functional theory (DFT) calculations. These studies provide insights into the tautomeric preferences and stability of various substituents, which is crucial for understanding the chemical behavior and potential applications of these compounds (Claramunt et al., 2006).
Coordination Chemistry
5-Isopropyl-1H-pyrazol-3(2H)-one derivatives have been utilized in the synthesis of novel Ru(II) isomeric complexes, demonstrating the compound's versatility in forming coordination compounds. These complexes exhibit diverse redox properties and potential for electrocatalytic applications, showcasing the functional range of pyrazole derivatives in coordination chemistry (Sens et al., 2003).
Ligand Design and Coordination Polymers
The compound's derivatives serve as building blocks for designing ligands that assemble into coordination polymers with metal ions, indicating their potential in creating structured materials with specific properties. The variation in substituents and structural flexibility allows for the design of materials with targeted functionalities (Cheng et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of 5-Isopropyl-1H-pyrazol-3(2H)-one have been explored for their biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory properties. The synthesis of novel pyrazole carbaldehyde derivatives and their evaluation against specific enzymes implicated in inflammation and breast cancer highlight the compound's significance in drug discovery (Thangarasu et al., 2019).
Mecanismo De Acción
Safety and Hazards
5-Isopropyl-1H-pyrazol-3(2H)-one may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, and spray. In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .
Propiedades
IUPAC Name |
5-propan-2-yl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h3-4H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJMHLUZYAZADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

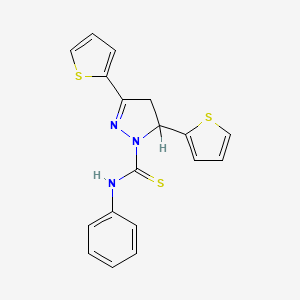
![N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2866784.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2866785.png)

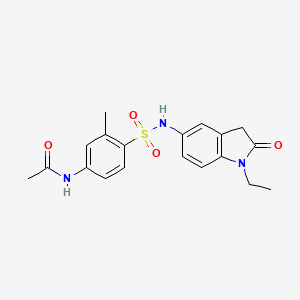
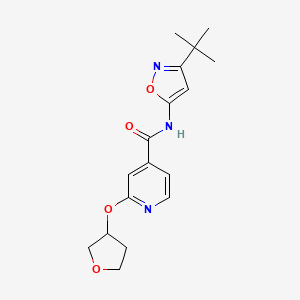
![4-[[1-[(4-Fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2866792.png)
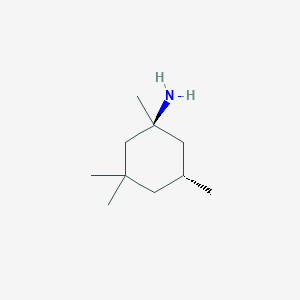
![1'-(2,5-Dimethylbenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2866794.png)
![(E)-2-methyl-3-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2866795.png)

![4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2866799.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2866800.png)
